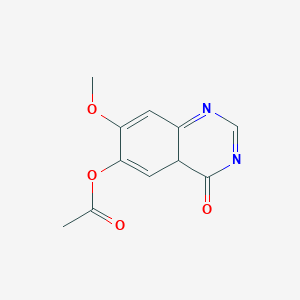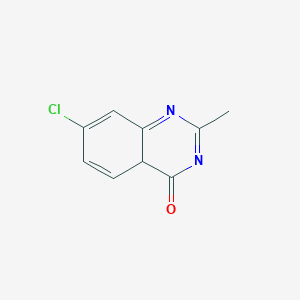
(5-Phenyltriazolidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyltriazolidin-4-yl)methanol is a chemical compound that belongs to the class of triazolidines These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyltriazolidin-4-yl)methanol typically involves the reaction of phenylhydrazine with formaldehyde and an appropriate amine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyltriazolidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazolidinone, while reduction may produce phenyltriazolidine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in biochemical assays
Medicine: Investigation as a pharmaceutical agent
Industry: Use in the production of specialty chemicals
Mechanism of Action
The mechanism of action of (5-Phenyltriazolidin-4-yl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological system.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyltriazolidin-4-yl)ethanol
- (5-Phenyltriazolidin-4-yl)amine
- (5-Phenyltriazolidin-4-yl)ketone
Uniqueness
(5-Phenyltriazolidin-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the triazolidine ring
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(5-phenyltriazolidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI Key |
LOBMIFAIBFLQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
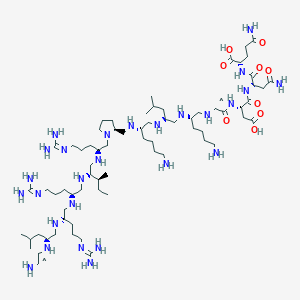
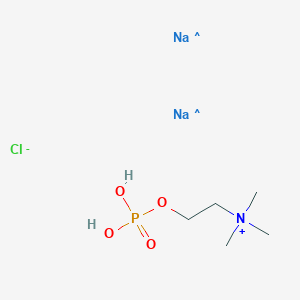
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)
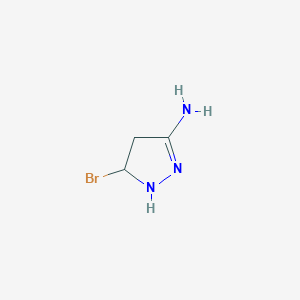

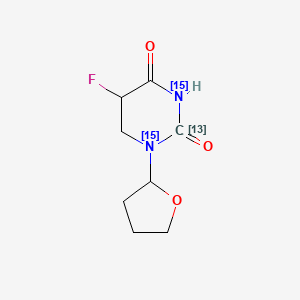

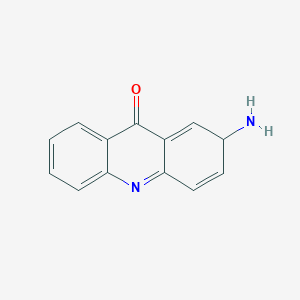
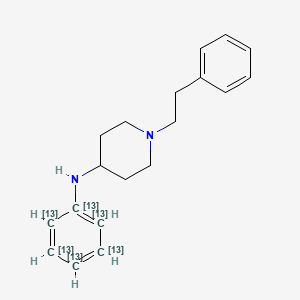
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
